molecular formula C23H24BrN3O2S B11220066 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide

Cat. No.: B11220066
M. Wt: 486.4 g/mol
InChI Key: FHLULAZJOWNLNW-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a quinazolinone core, a bromine atom, and a cycloheptylbenzamide moiety.

Preparation Methods

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the quinazolinone core or other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and the cycloheptylbenzamide moiety further enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide include other quinazolinone derivatives with different substituents. These compounds share a common quinazolinone core but differ in their functional groups, leading to variations in their chemical and biological properties. Some similar compounds include:

  • 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
  • 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

These comparisons highlight the uniqueness of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C23H24BrN3O2S

Molecular Weight

486.4 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide

InChI

InChI=1S/C23H24BrN3O2S/c24-17-11-12-20-19(13-17)22(29)27(23(30)26-20)14-15-7-9-16(10-8-15)21(28)25-18-5-3-1-2-4-6-18/h7-13,18H,1-6,14H2,(H,25,28)(H,26,30)

InChI Key

FHLULAZJOWNLNW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

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